molecular formula C17H26N2O3 B7984726 (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7984726
M. Wt: 306.4 g/mol
InChI Key: IWNADRRBQYAASW-MRXNPFEDSA-N
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Description

(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group at position 1 and a tertiary amine substituent at position 3. The substituent consists of a 2-hydroxyethyl and an isopropyl group, contributing to its amphiphilic properties. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or ligands due to their ability to mimic peptide structures .

Properties

IUPAC Name

benzyl (3R)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14(2)19(10-11-20)16-8-9-18(12-16)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNADRRBQYAASW-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCO)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a pyrrolidine ring, an amino group, and a benzyl ester moiety, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is C17H25N3O3. Its structural components are crucial in determining its interaction with biological systems.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a significant role in signal transduction and are involved in numerous physiological processes. The compound's ability to modulate GPCR activity could lead to various therapeutic effects .
  • Enzyme Inhibition : The presence of the carboxylic acid and amine functionalities suggests potential inhibitory effects on enzymes involved in metabolic pathways.

Biological Activity

Research indicates that (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibits several biological activities:

  • Antitumor Activity : Some studies have shown that similar pyrrolidine derivatives can inhibit tumor cell proliferation, suggesting potential anticancer properties.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease.
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity against various bacterial strains, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives:

  • Study on Antitumor Activity : A study indicated that compounds structurally related to (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester demonstrated significant inhibition of cancer cell lines, with IC50 values in the low micromolar range .
  • Neuroprotective Research : A study focusing on neuroprotective agents found that certain pyrrolidine derivatives could reduce oxidative stress in neuronal cells, potentially preventing cell death .

Data Table of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveReduction of oxidative stress in neurons
AntimicrobialPotential activity against bacterial strainsNot specifically studied

Scientific Research Applications

Antihypertensive Agents

Research indicates that pyrrolidine derivatives can function as antihypertensive agents. The structural features of (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester allow it to interact with biological targets involved in blood pressure regulation. Studies have demonstrated that modifications in the pyrrolidine ring can enhance the compound's potency and selectivity for specific receptors, leading to improved therapeutic outcomes in hypertension management .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its mechanism of action may involve modulation of neurotransmitter systems, particularly those related to acetylcholine and dopamine, which are critical in cognitive functions and motor control .

Synthetic Pathways

The synthesis of (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. The use of chiral precursors ensures the production of the desired enantiomer, which is crucial for biological activity .

StepReaction TypeKey ReagentsOutcome
1Ring ClosureL-aspartic acid, amineFormation of pyrrolidine
2FunctionalizationBenzyl chlorideIntroduction of benzyl ester
3HydroxylationHydroxylating agentsAddition of hydroxyl group

Derivative Exploration

Exploring derivatives of this compound can lead to enhanced properties such as increased solubility or bioavailability. For instance, modifying the benzyl group or introducing additional functional groups can tailor its pharmacokinetic profile for specific therapeutic applications .

Clinical Trials

Several clinical trials have investigated the efficacy of pyrrolidine derivatives in treating chronic diseases. One notable study focused on a related compound that demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients, highlighting the potential application of (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester in cardiovascular therapeutics .

Neuroprotective Effects

Another study examined the neuroprotective effects of a structurally similar pyrrolidine derivative in animal models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve cognitive function, suggesting a promising avenue for further research into its use for neurodegenerative diseases .

Comparison with Similar Compounds

Key Structural Features:

  • Pyrrolidine core : A five-membered saturated ring with inherent ring strain, influencing conformational flexibility.
  • Benzyl ester : Enhances lipophilicity and serves as a protecting group for carboxylic acids.
  • Hydroxyethyl-isopropyl-amino group: Provides hydrogen-bonding capability (via -OH) and steric bulk (via isopropyl), modulating interactions with biological targets.

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Core Analogs

The substitution of pyrrolidine with piperidine (a six-membered ring) significantly alters physicochemical and pharmacological properties.

Property Target Compound (Pyrrolidine) Piperidine Analog
Molecular Formula C17H26N2O3* C18H28N2O3
Molar Mass (g/mol) ~318.4* 320.43
Ring Strain Higher Lower
Solubility Moderate Slightly higher
Biological Target Affinity Prefers compact binding sites Suited for larger pockets

*Inferred based on structural similarity to the piperidine analog .

Implications :

  • The pyrrolidine core’s smaller size and higher ring strain favor interactions with enzymes requiring rigid, compact ligands (e.g., proteases).
  • Piperidine analogs exhibit improved solubility and conformational flexibility, making them preferable for transmembrane targets like G-protein-coupled receptors .

Substituent Variations in Pyrrolidine Derivatives

Compounds with modified substituents at position 3 demonstrate divergent biological activities:

Compound Name (CAS) Substituent at Position 3 Key Properties
Target Compound (Inferred) (2-Hydroxyethyl)-isopropyl-amino Balanced hydrophilicity, moderate steric bulk
2-[(2-Carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester [CAS N/A] Phosphinoyl-carboxypropyl High polarity, ACE2 inhibition potential
(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 919108-51-3) Peptide-like amino acid chain Enhanced protease affinity, substrate mimicry

Functional Insights :

  • Phosphinoyl-carboxypropyl substituents (e.g., compounds) are associated with angiotensin-converting enzyme 2 (ACE2) inhibition due to their resemblance to phosphinic acid transition-state analogs .
  • Peptide-like side chains (e.g., CAS 919108-51-3) enable interactions with proteolytic enzymes, acting as pseudosubstrates or inhibitors .

Key Differences :

  • The use of cyano sodium borohydride () offers superior selectivity for secondary amine formation compared to traditional NaBH4 .
  • Benzyl ester introduction typically involves coupling reagents like DCC or EDCI, though specific protocols vary with steric demands of substituents .

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